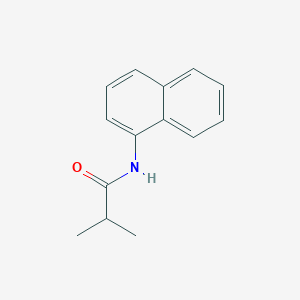

Propanamide, N-(1-naphthyl)-2-methyl-

Description

BenchChem offers high-quality Propanamide, N-(1-naphthyl)-2-methyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Propanamide, N-(1-naphthyl)-2-methyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

21382-29-6 |

|---|---|

Molecular Formula |

C14H15NO |

Molecular Weight |

213.27g/mol |

IUPAC Name |

2-methyl-N-naphthalen-1-ylpropanamide |

InChI |

InChI=1S/C14H15NO/c1-10(2)14(16)15-13-9-5-7-11-6-3-4-8-12(11)13/h3-10H,1-2H3,(H,15,16) |

InChI Key |

JFPRISUCQTXAPA-UHFFFAOYSA-N |

SMILES |

CC(C)C(=O)NC1=CC=CC2=CC=CC=C21 |

Canonical SMILES |

CC(C)C(=O)NC1=CC=CC2=CC=CC=C21 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Propanamide, N-(1-naphthyl)-2-methyl-

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a standard laboratory protocol for the synthesis of Propanamide, N-(1-naphthyl)-2-methyl-, a compound of interest in chemical and pharmaceutical research. The document details the necessary reagents, equipment, and step-by-step procedures for its preparation, purification, and characterization.

Overview of the Synthesis

The synthesis of Propanamide, N-(1-naphthyl)-2-methyl-, also known as N-(1-naphthyl)isobutyramide, is most directly achieved through the nucleophilic acyl substitution reaction between 1-naphthylamine and 2-methylpropanoyl chloride (isobutyryl chloride). This reaction, a classic method for amide bond formation, is typically carried out in an inert solvent in the presence of a base to neutralize the hydrochloric acid byproduct.

The general reaction is as follows:

Spectroscopic Profile of N-(1-naphthyl)-2-methylpropanamide: A Predictive Analysis

For Immediate Release

A comprehensive guide for researchers, scientists, and drug development professionals on the predicted spectroscopic characteristics of Propanamide, N-(1-naphthyl)-2-methyl-.

Predicted Spectroscopic Data

The spectroscopic data presented below are estimations based on the analysis of the compound's functional groups and data from structurally similar molecules.

Table 1: Predicted ¹H NMR Data for Propanamide, N-(1-naphthyl)-2-methyl-

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~ 9.0 - 10.0 | Singlet (broad) | 1H | N-H (Amide) |

| ~ 7.5 - 8.5 | Multiplet | 7H | Naphthyl-H |

| ~ 2.5 - 3.0 | Septet | 1H | CH-(CH₃)₂ |

| ~ 1.2 - 1.4 | Doublet | 6H | CH-(CH₃)₂ |

Table 2: Predicted ¹³C NMR Data for Propanamide, N-(1-naphthyl)-2-methyl-

| Chemical Shift (ppm) | Assignment |

| ~ 170 - 175 | C=O (Amide) |

| ~ 120 - 140 | Naphthyl-C (aromatic) |

| ~ 35 - 45 | CH-(CH₃)₂ |

| ~ 15 - 25 | CH-(CH₃)₂ |

Table 3: Predicted IR Spectroscopy Data for Propanamide, N-(1-naphthyl)-2-methyl-

| Wavenumber (cm⁻¹) | Functional Group |

| ~ 3300 | N-H Stretch (Amide) |

| ~ 3100 - 3000 | C-H Stretch (Aromatic) |

| ~ 2970 - 2870 | C-H Stretch (Aliphatic) |

| ~ 1680 - 1650 | C=O Stretch (Amide I) |

| ~ 1550 - 1520 | N-H Bend (Amide II) |

| ~ 1600, 1500, 1450 | C=C Stretch (Aromatic) |

Table 4: Predicted Mass Spectrometry Data for Propanamide, N-(1-naphthyl)-2-methyl-

| m/z | Assignment |

| 227 | [M]⁺ (Molecular Ion) |

| 156 | [M - C₄H₇O]⁺ |

| 143 | [C₁₀H₇NH₂]⁺ |

| 127 | [C₁₀H₇]⁺ |

| 71 | [C₄H₇O]⁺ |

| 43 | [C₃H₇]⁺ |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for a solid organic compound like Propanamide, N-(1-naphthyl)-2-methyl-.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.

-

¹H NMR: Acquire a one-dimensional proton NMR spectrum. Standard parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire a one-dimensional carbon NMR spectrum using a broadband proton-decoupling pulse sequence. A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans are typically required.

2. Infrared (IR) Spectroscopy:

-

Sample Preparation: For a solid sample, prepare a KBr (potassium bromide) pellet by grinding a small amount of the compound with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used by placing the solid sample directly on the ATR crystal.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. A background spectrum of the KBr pellet or the empty ATR crystal should be recorded and subtracted from the sample spectrum.

3. Mass Spectrometry (MS):

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable ionization method. For a relatively stable organic molecule, Electron Ionization (EI) is common. The sample can be introduced via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Instrumentation: A mass spectrometer, such as a quadrupole or time-of-flight (TOF) analyzer.

-

Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 40-500).

Visualizing the Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a synthesized organic compound.

Caption: Generalized workflow for spectroscopic analysis.

This guide serves as a foundational resource for the spectroscopic characterization of Propanamide, N-(1-naphthyl)-2-methyl-. Researchers embarking on the synthesis and analysis of this and related compounds can use this predicted data as a benchmark for their experimental findings.

An In-depth Technical Guide to the NMR Spectral Analysis of Propanamide, N-(1-naphthyl)-2-methyl-

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectra of Propanamide, N-(1-naphthyl)-2-methyl-, also known as N-(1-naphthyl)isobutyramide. The document details predicted ¹H and ¹³C NMR spectral data, outlines standard experimental protocols for data acquisition, and presents visual diagrams to facilitate understanding of the molecular structure and analytical workflow.

Molecular Structure

The chemical structure of Propanamide, N-(1-naphthyl)-2-methyl- is presented below. The numbering conventions used in the subsequent spectral analysis are indicated.

An In-depth Technical Guide to the Mass Spectrometry of Propanamide, N-(1-naphthyl)-2-methyl-

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the mass spectrometry of Propanamide, N-(1-naphthyl)-2-methyl-, a compound of interest in various research and development sectors. This document outlines the core mass spectrometric data, experimental protocols, and fragmentation pathways to aid in the identification, characterization, and quantification of this molecule.

Core Mass Spectrometric Data

The electron ionization (EI) mass spectrum of Propanamide, N-(1-naphthyl)-2-methyl- (C₁₄H₁₅NO), with a molecular weight of 213.28 g/mol , is characterized by a distinct fragmentation pattern that provides significant structural information.[1] The quantitative data, including the mass-to-charge ratio (m/z) and relative intensity of the observed ions, are summarized in the table below.

| m/z | Relative Intensity (%) | Proposed Fragment Ion |

| 43 | 45 | [C₃H₇]⁺ |

| 71 | 10 | [C₄H₇O]⁺ |

| 115 | 15 | [C₉H₇]⁺ |

| 127 | 20 | [C₁₀H₇]⁺ |

| 142 | 5 | [C₁₀H₈N]⁺ |

| 143 | 100 | [C₁₀H₉N]⁺• |

| 170 | 30 | [C₁₂H₁₀O]⁺• |

| 213 | 25 | [C₁₄H₁₅NO]⁺• (Molecular Ion) |

Note: The data presented here is a representative spectrum and may vary slightly based on the specific instrumentation and experimental conditions used.

Experimental Protocols

The mass spectrometric analysis of Propanamide, N-(1-naphthyl)-2-methyl- is typically performed using Gas Chromatography coupled with Mass Spectrometry (GC-MS) with electron ionization.

Sample Preparation

The sample is dissolved in a suitable volatile organic solvent, such as methanol or dichloromethane, to a concentration of approximately 1 mg/mL. The solution is then filtered through a 0.22 µm syringe filter before injection into the GC-MS system.

Gas Chromatography (GC) Conditions

-

Column: A non-polar capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl methylpolysiloxane stationary phase, is commonly used.

-

Carrier Gas: Helium is used as the carrier gas at a constant flow rate of 1.0 mL/min.

-

Injection: A 1 µL sample is injected in splitless mode.

-

Inlet Temperature: The injector temperature is maintained at 250°C.

-

Oven Temperature Program: The oven temperature is initially held at 100°C for 2 minutes, then ramped to 280°C at a rate of 15°C/min, and held at 280°C for 10 minutes.

Mass Spectrometry (MS) Conditions

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Ion Source Temperature: The ion source temperature is maintained at 230°C.

-

Quadrupole Temperature: The quadrupole temperature is set to 150°C.

-

Mass Range: The mass spectrometer scans from m/z 40 to 500.

-

Transfer Line Temperature: The transfer line temperature is kept at 280°C.

Fragmentation Pathway Analysis

The fragmentation of Propanamide, N-(1-naphthyl)-2-methyl- under electron ionization conditions follows predictable pathways for N-aryl amides. The major fragmentation patterns are described below and visualized in the accompanying diagram.

Upon electron impact, the molecule loses an electron to form the molecular ion (m/z 213) . The most prominent fragmentation pathway involves the cleavage of the amide bond.

A key fragmentation is the α-cleavage adjacent to the carbonyl group, leading to the loss of an isopropyl radical (•CH(CH₃)₂) to form an acylium ion. However, the most significant fragmentation pathway for this molecule is the cleavage of the C-N bond, which is a common fragmentation for amides. This cleavage can occur in two principal ways:

-

Formation of the N-substituted Naphthylamine Radical Cation (m/z 143): Cleavage of the bond between the carbonyl carbon and the nitrogen atom results in the formation of the stable N-(1-naphthyl)aminyl radical cation, which is the base peak (m/z 143) in the spectrum. The high stability of the naphthyl aromatic system contributes to the high abundance of this ion.

-

Formation of the Isobutyryl Cation (m/z 71): The alternative cleavage of the C-N bond would lead to the formation of the isobutyryl cation.

Another significant fragmentation is the McLafferty rearrangement, which is common for carbonyl compounds with a γ-hydrogen. In this case, it would involve the transfer of a hydrogen atom from the isopropyl group to the carbonyl oxygen, followed by the cleavage of the α-β carbon bond of the acyl chain. This would result in the formation of a neutral enol and a charged alkene.

Further fragmentation of the naphthyl-containing ions leads to characteristic peaks for the naphthalene moiety, such as at m/z 127 (loss of NH₂) and m/z 115 . The peak at m/z 170 likely arises from the loss of an isopropyl group from the molecular ion followed by rearrangement. The peak at m/z 43 corresponds to the isopropyl cation.

Figure 1. Proposed fragmentation pathway for Propanamide, N-(1-naphthyl)-2-methyl-.

Conclusion

The mass spectrometry of Propanamide, N-(1-naphthyl)-2-methyl- provides a clear and reproducible fragmentation pattern under electron ionization. The dominant fragmentation pathways, including the characteristic cleavage of the amide bond leading to the stable N-(1-naphthyl)aminyl radical cation, allow for confident identification of this compound. The detailed experimental protocol and fragmentation analysis presented in this guide serve as a valuable resource for researchers and professionals in the fields of analytical chemistry, drug discovery, and materials science.

References

An In-depth Technical Guide to the Infrared Spectroscopy of Propanamide, N-(1-naphthyl)-2-methyl-

Introduction

Propanamide, N-(1-naphthyl)-2-methyl-, also known as N-(1-Naphthyl)isobutyramide, is a chemical compound containing a secondary amide functional group, a naphthyl ring system, and an isopropyl moiety. Infrared (IR) spectroscopy is a powerful analytical technique for the characterization of this molecule, as it provides detailed information about the presence and chemical environment of its functional groups. This guide presents a detailed analysis of the expected infrared spectrum of Propanamide, N-(1-naphthyl)-2-methyl-, outlines a standard experimental protocol for spectral acquisition, and provides a logical workflow for its spectral interpretation.

Predicted Infrared Spectral Data

The infrared spectrum of Propanamide, N-(1-naphthyl)-2-methyl- can be predicted by considering the characteristic absorption frequencies of its constituent functional groups: the secondary amide, the 1-substituted naphthalene ring, and the isopropyl group. The following table summarizes the expected prominent absorption bands.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |

| ~3300 | N-H stretching | Secondary Amide | Medium, Sharp |

| 3100-3000 | Aromatic C-H stretching | Naphthyl Ring | Medium to Weak |

| 2975-2870 | Aliphatic C-H stretching | Isopropyl Group | Medium to Strong |

| 1680-1640 | Amide I (C=O stretching) | Secondary Amide | Strong |

| 1600-1580, 1510-1450 | C=C stretching | Naphthyl Ring | Medium to Weak |

| ~1540 | Amide II (N-H bending & C-N stretching) | Secondary Amide | Strong |

| ~1465 & ~1385, ~1370 | C-H bending | Isopropyl Group | Medium |

| ~1250 | Amide III (C-N stretching & N-H bending) | Secondary Amide | Medium |

| 800-770 | C-H out-of-plane bending | 1-substituted Naphthyl | Strong |

| ~700 | N-H out-of-plane bending (wagging) | Secondary Amide | Medium, Broad |

Interpretation of the Spectrum

The infrared spectrum of Propanamide, N-(1-naphthyl)-2-methyl- is characterized by several key absorption bands that confirm its structure.

-

Amide Group: The presence of a secondary amide is indicated by a sharp N-H stretching vibration around 3300 cm⁻¹. The strong carbonyl (C=O) stretching absorption, known as the Amide I band, is expected in the 1680-1630 cm⁻¹ range due to conjugation.[1] Another characteristic feature is the strong Amide II band, resulting from a combination of N-H in-plane bending and C-N stretching, which typically appears around 1540 cm⁻¹.[1] The Amide III band, a more complex vibration, is found near 1250 cm⁻¹. A broad band due to N-H wagging may also be observed around 700 cm⁻¹.

-

Naphthyl Group: The aromatic naphthyl ring will give rise to C-H stretching vibrations in the 3100-3000 cm⁻¹ region.[2] A series of sharp, medium-intensity bands due to C=C ring stretching will appear in the 1600-1450 cm⁻¹ fingerprint region. Strong absorptions in the 800-700 cm⁻¹ range are characteristic of C-H out-of-plane bending and are diagnostic of the substitution pattern on the aromatic ring.[3][4]

-

Isopropyl Group: The aliphatic isopropyl group will show C-H stretching absorptions just below 3000 cm⁻¹. The C-H bending vibrations of the methyl groups are expected around 1465 cm⁻¹ (asymmetric) and 1385 cm⁻¹ (symmetric). The symmetric bending of an isopropyl group often appears as a distinctive doublet around 1385 and 1370 cm⁻¹.

Experimental Protocols for Infrared Spectroscopy

A standard procedure for obtaining the infrared spectrum of a solid sample like Propanamide, N-(1-naphthyl)-2-methyl- is outlined below. This can be achieved using either the Potassium Bromide (KBr) pellet method or Attenuated Total Reflectance (ATR).

1. KBr Pellet Method

-

Sample Preparation:

-

Thoroughly dry a small amount of spectroscopic grade KBr (approx. 100-200 mg) in an oven to remove any absorbed water.

-

Grind 1-2 mg of the Propanamide, N-(1-naphthyl)-2-methyl- sample with a small portion of the dried KBr in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Add the remaining KBr and continue to grind until the mixture is uniform.

-

Transfer the powder to a pellet press die.

-

Apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Record a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹) by co-adding a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

The resulting spectrum will be in terms of transmittance.

-

2. Attenuated Total Reflectance (ATR) Method

-

Sample Preparation:

-

Ensure the ATR crystal (commonly diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

-

Data Acquisition:

-

Record a background spectrum with the clean, empty ATR crystal.

-

Place a small amount of the solid Propanamide, N-(1-naphthyl)-2-methyl- sample directly onto the ATR crystal.

-

Apply pressure using the ATR press to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum over the desired range (e.g., 4000-650 cm⁻¹), co-adding a suitable number of scans.

-

The spectrum is typically displayed in absorbance.

-

Logical Workflow for Spectral Analysis

The following diagram illustrates a systematic workflow for the analysis and interpretation of the infrared spectrum of an unknown compound, applicable to Propanamide, N-(1-naphthyl)-2-methyl-.

Caption: Workflow for IR spectral analysis of Propanamide, N-(1-naphthyl)-2-methyl-.

References

Physical and chemical properties of "Propanamide, N-(1-naphthyl)-2-methyl-"

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical, chemical, and biological properties of the aromatic amide, Propanamide, N-(1-naphthyl)-2-methyl-, also known as N-(1-naphthyl)-2-methylpropanamide. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering a consolidated source of its characteristics, synthesis, and potential biological significance.

Core Chemical and Physical Properties

While specific experimental data for Propanamide, N-(1-naphthyl)-2-methyl- is limited in publicly available literature, its fundamental properties can be summarized.

Table 1: Core Properties of Propanamide, N-(1-naphthyl)-2-methyl-

| Property | Value | Source |

| Chemical Formula | C₁₄H₁₅NO | NIST |

| Molecular Weight | 213.275 g/mol | NIST |

| IUPAC Name | N-(naphthalen-1-yl)-2-methylpropanamide | IUPAC |

| CAS Number | Not explicitly found in searches | - |

| Melting Point | Data not available | - |

| Boiling Point | Data not available | - |

| Solubility | Data not available | - |

NIST: National Institute of Standards and Technology IUPAC: International Union of Pure and Applied Chemistry

Synthesis and Characterization

A detailed experimental protocol for the synthesis of Propanamide, N-(1-naphthyl)-2-methyl- is not explicitly available in the reviewed literature. However, a general and plausible synthetic route can be inferred from standard organic chemistry principles and literature on related amide syntheses.

Proposed Synthetic Pathway

The most common method for synthesizing amides is the reaction of a carboxylic acid derivative (such as an acyl chloride or anhydride) with an amine. In this case, 2-methylpropanoyl chloride would be reacted with 1-naphthylamine.

Caption: Proposed synthesis of Propanamide, N-(1-naphthyl)-2-methyl-.

Experimental Protocol: A General Approach

The following is a generalized protocol based on standard laboratory procedures for amide synthesis:

-

Reaction Setup: In a round-bottom flask, dissolve 1-naphthylamine in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon). Add a non-nucleophilic base, such as triethylamine or pyridine, to the solution to act as a scavenger for the hydrochloric acid byproduct.

-

Acylation: Cool the reaction mixture in an ice bath. Slowly add a stoichiometric equivalent of 2-methylpropanoyl chloride dropwise to the stirred solution.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: Upon completion, quench the reaction by adding water. Separate the organic layer and wash it sequentially with a dilute acid solution (e.g., 1M HCl) to remove excess amine and base, followed by a dilute base solution (e.g., saturated NaHCO₃) to remove any unreacted acyl chloride, and finally with brine.

-

Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system or by column chromatography on silica gel.

Characterization Techniques

The structure and purity of the synthesized Propanamide, N-(1-naphthyl)-2-methyl- would be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Would show characteristic signals for the aromatic protons of the naphthyl group, the methine proton of the isobutyryl group, and the methyl protons. The amide proton would appear as a broad singlet.

-

¹³C NMR: Would display distinct signals for the carbonyl carbon, the aromatic carbons of the naphthyl ring, and the carbons of the 2-methylpropyl group.

-

-

Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the compound (213.28 m/z). Fragmentation patterns would likely involve cleavage of the amide bond and fragmentation of the alkyl and naphthyl moieties.

-

Infrared (IR) Spectroscopy: A strong absorption band characteristic of the amide carbonyl group (C=O stretch) would be expected around 1650-1680 cm⁻¹, and an N-H stretching vibration would be observed around 3300 cm⁻¹.

Potential Biological Activities and Signaling Pathways

While no specific biological activity or signaling pathway has been definitively attributed to Propanamide, N-(1-naphthyl)-2-methyl-, the broader class of N-aryl amides and naphthalimide derivatives has been the subject of considerable research in medicinal chemistry.

Antimicrobial Activity

N-naphthyl amide derivatives have shown promise as antimicrobial agents.[1] The mechanism of action for such compounds often involves the disruption of microbial cell membranes or the inhibition of essential enzymes.

Caption: Workflow for evaluating antimicrobial activity.

Potential as Enzyme Inhibitors

N-aryl amides are known to interact with various enzymes, and their inhibitory potential is an active area of investigation. For instance, some naphthalimide derivatives have been explored as inhibitors of enzymes like monoacylglycerol lipase (MAGL).

Caption: Logical relationship of enzyme inhibition.

Conclusion

Propanamide, N-(1-naphthyl)-2-methyl- is a compound with a well-defined chemical structure for which detailed experimental physical and biological data are not yet widely available. Based on the chemistry of related compounds, its synthesis is straightforward, and it holds potential for biological activity, particularly in the antimicrobial and enzyme inhibition domains. This guide provides a foundational understanding for researchers interested in exploring the properties and potential applications of this and similar molecules. Further experimental investigation is warranted to fully elucidate its physical, chemical, and pharmacological profile.

References

Unraveling the Crystalline Architecture of N-(1-naphthyl)-2-methylpropanamide: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the crystallographic structure of Propanamide, N-(1-naphthyl)-2-methyl-, a molecule of interest to researchers, scientists, and professionals in the field of drug development. While a complete, publicly available crystal structure determination remains elusive in prominent crystallographic databases, this document synthesizes available data, outlines potential experimental pathways for its determination, and discusses the significance of its structural attributes.

Molecular and Physicochemical Properties

Propanamide, N-(1-naphthyl)-2-methyl-, also identified by its CAS Number 3023-33-2, possesses the chemical formula C₁₄H₁₅NO and a molecular weight of 213.275 g/mol .[1] Understanding the precise three-dimensional arrangement of its constituent atoms is paramount for elucidating its structure-activity relationship (SAR), optimizing its synthesis, and predicting its behavior in biological systems.

Table 1: Physicochemical Data for Propanamide, N-(1-naphthyl)-2-methyl-

| Property | Value | Reference |

| CAS Number | 3023-33-2 | |

| Molecular Formula | C₁₄H₁₅NO | [1] |

| Molecular Weight | 213.2750 g/mol | [1] |

Experimental Protocols for Synthesis and Crystallization

Synthesis of N-(1-naphthyl)-2-methylpropanamide

A potential synthetic route involves the amidation of 1-naphthylamine with 2-methylpropanoyl chloride. This reaction is a standard method for forming amide bonds.

Workflow for the Synthesis of N-(1-naphthyl)-2-methylpropanamide:

Figure 1. Proposed synthetic workflow for N-(1-naphthyl)-2-methylpropanamide.

Experimental Steps:

-

Dissolve 1-naphthylamine in a suitable inert solvent, such as dichloromethane, in the presence of a base like triethylamine to act as a proton scavenger.

-

Slowly add 2-methylpropanoyl chloride to the solution while stirring.

-

Allow the reaction to proceed at room temperature until completion, which can be monitored by techniques like Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is typically washed with an aqueous solution to remove unreacted starting materials and salts.

-

The organic layer is then dried, and the solvent is removed under reduced pressure.

-

The crude product can be purified using column chromatography on silica gel to yield the pure N-(1-naphthyl)-2-methylpropanamide.

Crystallization Protocol

Obtaining single crystals suitable for X-ray diffraction is a critical step. A common method for crystallizing organic compounds is slow evaporation from a suitable solvent or a mixture of solvents.

Workflow for Crystallization:

References

Solubility Profile of Propanamide, N-(1-naphthyl)-2-methyl-: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of the chemical compound Propanamide, N-(1-naphthyl)-2-methyl-. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing detailed, standardized experimental protocols for determining both thermodynamic and kinetic solubility. These methodologies are essential for researchers in drug discovery and development to accurately assess the compound's behavior in various solvent systems. Furthermore, this guide presents a logical workflow for solubility testing and discusses the physicochemical properties of closely related analogs to infer potential solubility characteristics.

Introduction

Propanamide, N-(1-naphthyl)-2-methyl-, a derivative of propanamide featuring a naphthyl group, is a compound of interest in organic synthesis and potentially in medicinal chemistry. The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and subsequent therapeutic efficacy. Poor aqueous solubility can pose significant challenges during drug development, affecting formulation, absorption, and overall clinical performance.[1] Therefore, a thorough understanding and accurate measurement of a compound's solubility in various physiological and non-physiological solvents are paramount.

This guide addresses the current information gap regarding the solubility of Propanamide, N-(1-naphthyl)-2-methyl- by equipping researchers with the necessary protocols to generate this vital data in-house.

Solubility Data

A thorough search of scientific literature and chemical databases did not yield specific quantitative solubility data for Propanamide, N-(1-naphthyl)-2-methyl-. To facilitate future research and data compilation, the following table outlines a standard set of solvents in which the solubility of a novel compound should be determined. Researchers are encouraged to use the protocols outlined in this guide to populate this table.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Method | Reference |

| Water | 25 | Data not available | Not applicable | |

| Phosphate-Buffered Saline (pH 7.4) | 25 | Data not available | Not applicable | |

| 0.1 N Hydrochloric Acid | 25 | Data not available | Not applicable | |

| Dimethyl Sulfoxide (DMSO) | 25 | Data not available | Not applicable | |

| Ethanol | 25 | Data not available | Not applicable | |

| Methanol | 25 | Data not available | Not applicable | |

| Acetonitrile | 25 | Data not available | Not applicable | |

| Acetone | 25 | Data not available | Not applicable | |

| Ethyl Acetate | 25 | Data not available | Not applicable | |

| Hexane | 25 | Data not available | Not applicable |

Note on Analog Data: The related compound, Propanamide, N-(1-naphthyl)-2-chloro-, has a calculated LogP (octanol/water partition coefficient) of 3.406 and a calculated Log10 of water solubility of -4.16 mol/L.[2] These values suggest that the class of compounds is likely to have low aqueous solubility and a preference for more non-polar environments.

Experimental Protocols

The following are detailed methodologies for determining the thermodynamic and kinetic solubility of organic compounds like Propanamide, N-(1-naphthyl)-2-methyl-.

Thermodynamic Solubility (Shake-Flask Method)

The shake-flask method is considered the gold standard for determining equilibrium or thermodynamic solubility.[3][4] It measures the concentration of a saturated solution in equilibrium with an excess of the solid compound.

Materials:

-

Propanamide, N-(1-naphthyl)-2-methyl- (solid)

-

Selected solvents (e.g., water, PBS, ethanol)

-

Glass vials with screw caps

-

Orbital shaker or rotator in a temperature-controlled environment

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm)

Procedure:

-

Add an excess amount of solid Propanamide, N-(1-naphthyl)-2-methyl- to a glass vial. The excess solid is crucial to ensure equilibrium is reached.[5]

-

Add a known volume of the desired solvent to the vial.

-

Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C).

-

Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours.[5][6]

-

After the incubation period, allow the samples to stand to let the excess solid settle.

-

To separate the undissolved solid, centrifuge the samples at a high speed (e.g., 14,000 rpm for 15 minutes).[5]

-

Carefully withdraw an aliquot of the supernatant.

-

Filter the supernatant using a syringe filter to remove any remaining solid particles.

-

Quantify the concentration of the dissolved compound in the filtrate using a validated HPLC method.

-

Prepare a calibration curve with known concentrations of the compound to determine the solubility from the HPLC analysis.

Kinetic Solubility Assay

Kinetic solubility assays are high-throughput methods often used in early drug discovery to quickly assess the solubility of compounds from a DMSO stock solution.[1][7]

Materials:

-

Propanamide, N-(1-naphthyl)-2-methyl- dissolved in DMSO (e.g., 10 mM stock solution)

-

Aqueous buffer (e.g., PBS pH 7.4)

-

96-well microtiter plates

-

Plate reader (e.g., nephelometer or UV-Vis spectrophotometer)

-

Liquid handling robotics (optional, for high throughput)

Procedure:

-

Prepare a stock solution of Propanamide, N-(1-naphthyl)-2-methyl- in DMSO.

-

Dispense the aqueous buffer into the wells of a 96-well plate.

-

Add a small volume of the DMSO stock solution to the buffer in the wells. Typically, the final DMSO concentration is kept low (e.g., 1-2%) to minimize its effect on solubility.

-

Mix the plate and incubate at a controlled temperature (e.g., 25°C) for a set period (e.g., 1-2 hours).[8]

-

Measure the turbidity of the solutions in each well using a nephelometer. The amount of light scattering is proportional to the amount of precipitated compound.

-

Alternatively, the plate can be filtered to remove precipitated compound, and the concentration of the soluble compound in the filtrate can be measured by UV-Vis spectrophotometry.[7]

-

The kinetic solubility is often reported as the concentration at which precipitation is first observed.

Visualization of Experimental Workflow

The following diagrams illustrate the logical flow of the experimental protocols described above.

Caption: Thermodynamic Solubility Workflow.

Caption: Kinetic Solubility Workflow.

Conclusion

While direct, quantitative solubility data for Propanamide, N-(1-naphthyl)-2-methyl- is not currently available in the public domain, this guide provides the necessary framework for researchers to generate this crucial information. The detailed protocols for thermodynamic and kinetic solubility are robust and widely accepted in the pharmaceutical industry. By following these standardized methods, researchers can ensure the generation of high-quality, reproducible data, which is essential for making informed decisions in the drug discovery and development pipeline. The provided workflow diagrams offer a clear visual representation of these processes, further aiding in their implementation. It is anticipated that by providing these tools, this guide will facilitate a deeper understanding of the physicochemical properties of Propanamide, N-(1-naphthyl)-2-methyl- and related compounds.

References

- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 2. Propanamide, N-(1-naphthyl)-2-chloro- - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. dissolutiontech.com [dissolutiontech.com]

- 4. lup.lub.lu.se [lup.lub.lu.se]

- 5. Determination of Thermodynamic Solubility by Saturation Shake-Flask Method [bio-protocol.org]

- 6. pharmaexcipients.com [pharmaexcipients.com]

- 7. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. enamine.net [enamine.net]

In-Depth Technical Guide: Stability and Storage of Propanamide, N-(1-naphthyl)-2-methyl-

Introduction

Propanamide, N-(1-naphthyl)-2-methyl- is a chemical compound featuring a secondary amide linkage between a propanamide group and a naphthalene ring system. The stability and appropriate storage of this compound are critical for maintaining its chemical integrity and ensuring the reliability of experimental results. This guide summarizes the key factors influencing the stability of this and structurally related compounds and provides recommended storage conditions and handling procedures.

Chemical Structure and Properties

-

IUPAC Name: N-(naphthalen-1-yl)isobutyramide

-

Molecular Formula: C₁₄H₁₅NO

-

General Class: N-Aryl Amide

The presence of the amide bond and the naphthalene ring are the primary determinants of the compound's chemical reactivity and stability.

Stability Profile

The overall stability of "Propanamide, N-(1-naphthyl)-2-methyl-" is influenced by several factors, primarily hydrolysis, photostability, and thermal stability.

3.1. Hydrolytic Stability

Amide bonds are generally stable but can undergo hydrolysis under acidic or basic conditions to yield a carboxylic acid and an amine.[1][2] The rate of this degradation is dependent on pH and temperature.

-

Acidic Hydrolysis: In the presence of strong acids and heat, the amide bond can be cleaved. The reaction is initiated by the protonation of the amide oxygen, making the carbonyl carbon more susceptible to nucleophilic attack by water.[1]

-

Alkaline Hydrolysis: Under basic conditions, hydroxide ions can directly attack the carbonyl carbon of the amide, leading to cleavage of the C-N bond.[2] The stability of N-aryl amides can be compromised under basic conditions.[3]

3.2. Photostability

Naphthalene and its derivatives are known to absorb ultraviolet (UV) light, which can lead to photochemical degradation. Compounds containing a naphthalene moiety may be light-sensitive. Exposure to light, particularly UV radiation, could potentially lead to the formation of degradation products.

3.3. Thermal Stability

In the absence of reactive media (acid, base, or oxidizing agents), N-aryl amides are generally thermally stable under typical laboratory conditions. However, high temperatures can accelerate degradation, especially in the presence of impurities or other reactive species.

A summary of the expected stability of "Propanamide, N-(1-naphthyl)-2-methyl-" under various conditions is presented in Table 1.

Table 1: Summary of Postulated Stability for Propanamide, N-(1-naphthyl)-2-methyl-

| Condition | Expected Stability | Notes |

| pH | ||

| Neutral (pH ~7) | Generally stable at room temperature. | Hydrolysis can be catalyzed by enzymes or metal ions.[4] |

| Acidic (pH < 4) | Potential for slow hydrolysis, accelerated by heat.[5][6] | Strong acidic conditions and elevated temperatures should be avoided for long-term storage. |

| Alkaline (pH > 9) | Susceptible to hydrolysis, especially with heating.[2][7] | Avoid strong bases for storage and in experimental protocols where stability is critical. |

| Light | ||

| Ambient Light | Potential for slow degradation over extended periods. | |

| UV Light | Likely to be sensitive. | Protection from light is recommended. N-naphthyl compounds can be light-sensitive. |

| Temperature | ||

| Refrigerated (2-8 °C) | Expected to be stable. | Recommended for long-term storage. |

| Room Temperature | Generally stable for short periods if protected from light and moisture. | |

| Elevated (>40 °C) | Increased risk of degradation, especially in the presence of moisture or reactive impurities. | |

| Atmosphere | ||

| Inert Atmosphere | Optimal for long-term stability. | Prevents oxidative degradation. |

| Air | Generally stable, but susceptible to oxidation over long periods, especially if impurities are present. | |

| Moisture | ||

| Dry/Anhydrous | Stable. | Recommended condition. |

| Humid | Risk of hydrolysis. Some related compounds are hygroscopic.[8] | Store with a desiccant. |

Recommended Storage Conditions

Based on the general properties of N-aryl amides and naphthalene derivatives, the following storage conditions are recommended for "Propanamide, N-(1-naphthyl)-2-methyl-" to ensure its long-term stability.

Table 2: Recommended Storage Conditions

| Parameter | Recommendation | Rationale |

| Temperature | 2-8 °C (Refrigerated) | To minimize the rate of potential degradation reactions. |

| Light | Store in an amber or opaque container. | To protect against photolytic degradation. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | To prevent oxidation. |

| Container | Tightly sealed, airtight container. | To prevent exposure to moisture and air.[9][10] |

| Moisture | Store in a dry environment, preferably in a desiccator. | To prevent hydrolysis. Related compounds can be hygroscopic.[8] |

| Purity | Store in a highly pure form. | Impurities can catalyze degradation. |

Experimental Protocols: General Stability Assessment

As no specific experimental stability data for "Propanamide, N-(1-naphthyl)-2-methyl-" is available, a general workflow for assessing the stability of a new N-aryl amide is proposed. This workflow can be adapted by researchers to evaluate the stability of the compound under their specific experimental conditions.

5.1. Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation pathways and to develop stability-indicating analytical methods.

-

Methodology:

-

Prepare solutions of the compound in various stress media (e.g., 0.1 M HCl, 0.1 M NaOH, water, and 3% H₂O₂).

-

Expose the solid compound to heat (e.g., 60°C) and high humidity (e.g., 90% RH).

-

Expose a solution and the solid compound to photolytic stress (e.g., ICH Q1B conditions).

-

Analyze the samples at various time points using a stability-indicating method, such as High-Performance Liquid Chromatography (HPLC) with a UV or Mass Spectrometric (MS) detector.

-

Characterize any significant degradation products.

-

Visualizations

6.1. Factors Influencing Amide Stability

The following diagram illustrates the key external and internal factors that can affect the stability of an amide bond, such as that in "Propanamide, N-(1-naphthyl)-2-methyl-".

Caption: Key factors impacting the stability of the amide bond.

6.2. General Workflow for Stability Assessment

The diagram below outlines a logical workflow for handling and assessing the stability of a novel N-aryl amide for research purposes.

Caption: A general workflow for the stability assessment of a new N-aryl amide.

Conclusion

While specific stability data for "Propanamide, N-(1-naphthyl)-2-methyl-" is not currently available, by understanding the chemical nature of N-aryl amides and naphthalene derivatives, researchers can adopt handling and storage procedures that maximize the compound's integrity. It is strongly recommended that for critical applications, a preliminary stability assessment be conducted under the intended experimental conditions. Adherence to the storage guidelines outlined in this document will help ensure the quality and reliability of the compound for research and development purposes.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides and Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. N-(1-NAPHTHYL)ETHYLENEDIAMINE DIHYDROCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 9. fishersci.se [fishersci.se]

- 10. lobachemie.com [lobachemie.com]

"Propanamide, N-(1-naphthyl)-2-methyl-" IUPAC name and CAS number

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available information for the chemical compound "Propanamide, N-(1-naphthyl)-2-methyl-". Despite a comprehensive search of scientific databases and chemical repositories, it has been determined that this specific compound is not extensively documented in publicly available literature. The following sections detail the information that could be ascertained.

Chemical Identity

The primary identifiers for this compound have been established as follows:

| Identifier | Value |

| Systematic Name | Propanamide, N-(1-naphthyl)-2-methyl- |

| IUPAC Name | N-(naphthalen-1-yl)-2-methylpropanamide |

| Molecular Formula | C₁₄H₁₅NO |

| Molecular Weight | 213.28 g/mol |

A corresponding CAS (Chemical Abstracts Service) Registry Number for this specific compound could not be definitively identified in the available resources.

Quantitative Physicochemical Data

A thorough search for experimental or calculated quantitative physicochemical data for N-(1-naphthyl)-2-methylpropanamide did not yield specific results. Data points such as melting point, boiling point, solubility, partition coefficient (LogP), and spectral data (NMR, IR, Mass Spectrometry) are not available in the public domain for this compound.

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, or analysis of N-(1-naphthyl)-2-methylpropanamide are not described in the reviewed literature. While general methods for the synthesis of amides and other naphthalene derivatives exist, no specific procedures tailored to this molecule were found.

Biological Activity and Signaling Pathways

There is no available information regarding the biological activity of N-(1-naphthyl)-2-methylpropanamide. Consequently, no associated signaling pathways or experimental workflows can be described or visualized. Research on other naphthalene-containing compounds has revealed a wide range of biological activities, including antimicrobial and anticancer properties, but these findings cannot be directly attributed to N-(1-naphthyl)-2-methylpropanamide without specific experimental evidence.

Due to the absence of data on signaling pathways or experimental workflows for this compound, the requested Graphviz diagrams cannot be generated.

Conclusion

Based on the conducted research, N-(1-naphthyl)-2-methylpropanamide appears to be a novel or sparsely documented chemical entity. The core requirements for an in-depth technical guide, including quantitative data, detailed experimental protocols, and biological activity information, could not be met due to a lack of available data in the public scientific literature. Further research would be necessary to characterize this compound and determine its properties and potential applications.

Methodological & Application

Application Notes and Protocols for Propanamide, N-(1-naphthyl)-2-methyl-

Disclaimer: Direct experimental data on the biological activity of "Propanamide, N-(1-naphthyl)-2-methyl-" is limited in publicly available scientific literature. The following application notes and protocols are based on the activities of structurally related N-(1-naphthyl)propanamide derivatives and analogous compounds. These should serve as a guide for research and development, and direct experimental validation is highly recommended.

Overview of Biological Activities

Based on the analysis of structurally similar compounds, "Propanamide, N-(1-naphthyl)-2-methyl-" is predicted to exhibit a range of biological activities, primarily including antimicrobial (antibacterial and antifungal) and herbicidal effects. The naphthalene moiety is a common feature in many bioactive compounds, contributing to their therapeutic or agrochemical properties. The propanamide linkage to an aromatic amine is also present in known active molecules.

Quantitative Data Summary

The following tables summarize the antimicrobial and antifungal activities of various N-(1-naphthyl)propanamide derivatives. This data provides a reference for the potential potency of "Propanamide, N-(1-naphthyl)-2-methyl-".

Table 1: Antibacterial Activity of N-(1-naphthyl)propanamide Derivatives

| Compound | Test Organism | MIC (µg/mL) | Reference |

| 2-[(1-methyl-1H-imidazol-2-yl)thio]-N-(naphthalen-1-yl)propanamide | Gram-positive bacteria | Half potency of chloramphenicol | [1] |

| N-(naphthalen-1-yl)-2-[(5-nitro-1H-benzimidazol-2-yl)thio]propanamide | Gram-positive bacteria | Half potency of chloramphenicol | [1] |

| 2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(naphthalen-1-yl)propanamide | Gram-positive bacteria | Half potency of chloramphenicol | [1] |

| 2-(benzothiazol-2-ylthio)-N-(naphthalen-1-yl)propanamide | Yersinia enterocolitica | Not specified | [1] |

| Thiazolidinone derivatives with nitronaphthylamine substituent | Staphylococcus aureus | 0.4 - 1000 | [2] |

| Thiazolidinone derivatives with nitronaphthylamine substituent | Bacillus subtilis | 0.4 - 1000 | [2] |

| Thiazolidinone derivatives with nitronaphthylamine substituent | Escherichia coli | 500 - 1000 | [2] |

| Thiazolidinone derivatives with nitronaphthylamine substituent | Klebsiella pneumoniae | 500 - 1000 | [2] |

Table 2: Antifungal Activity of N-(1-naphthyl)propanamide and Related Derivatives

| Compound | Test Organism | MIC (µg/mL) | Reference |

| 2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-(naphthalen-1-yl)propanamide | At least one fungus | Half potency of ketoconazole | [1] |

| 2-(benzothiazol-2-ylthio)-N-(naphthalen-1-yl)propenamide | At least one fungus | Half potency of ketoconazole | [1] |

| 2-[(1-methyl-1H-imidazol-2-yl)thio]-N-(naphthalen-1-yl)propanamide | At least one fungus | Half potency of ketoconazole | [1] |

| N-(naphthalen-1-yl)-2-[(5-nitro-1H-benzimidazol-2-yl)thio]propanamide | At least one fungus | Half potency of ketoconazole | [1] |

| Thiazolidinone derivatives with nitronaphthylamine substituent | Candida species | 0.4 - 1000 | [2] |

| Azole derivatives with naphthalene | Candida albicans | 0.125 | [3] |

| Azole derivatives with naphthalene | Candida parapsilosis | 0.0625 | [3] |

| Azole derivatives with naphthalene | Candida krusei | 2 | [3] |

Experimental Protocols

Protocol for Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is a standard method for determining the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[4][5][6][7][8]

3.1.1 Materials

-

"Propanamide, N-(1-naphthyl)-2-methyl-" (test compound)

-

Sterile 96-well microtiter plates

-

Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Sterile saline or phosphate-buffered saline (PBS)

-

McFarland 0.5 turbidity standard

-

Spectrophotometer

-

Incubator (37°C)

-

Micropipettes and sterile tips

3.1.2 Procedure

-

Preparation of Test Compound Stock Solution: Dissolve the test compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

-

Preparation of Microtiter Plates:

-

Add 100 µL of sterile MHB to wells 2 through 12 of a 96-well plate.

-

Add 200 µL of the test compound stock solution, diluted in MHB to the desired starting concentration, to well 1.

-

-

Serial Dilution:

-

Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2. Mix thoroughly.

-

Continue this serial dilution from well 2 to well 11.

-

Discard 100 µL from well 11. Well 12 will serve as the growth control (no compound).

-

-

Inoculum Preparation:

-

From a fresh culture plate, pick several colonies of the test bacterium and suspend them in sterile saline.

-

Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.

-

-

Inoculation: Add 100 µL of the final bacterial inoculum to all wells (1-12). The final volume in each well will be 200 µL.

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

Reading Results: The MIC is the lowest concentration of the test compound at which there is no visible growth (turbidity) of the microorganism.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and antimicrobial properties of naphthylamine derivatives having a thiazolidinone moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Azole derivatives with naphthalene showing potent antifungal effects against planktonic and biofilm forms of Candida spp.: an in vitro and in silico study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Broth microdilution - Wikipedia [en.wikipedia.org]

- 5. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]

- 6. Antimicrobial susceptibility testing by broth microdilution method: widely available modification | CMAC [cmac-journal.ru]

- 7. rr-asia.woah.org [rr-asia.woah.org]

- 8. youtube.com [youtube.com]

Application Notes and Protocols: Antimicrobial Activity of N-(1--naphthyl)propanamide Derivatives

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-(1-naphthyl)propanamide derivatives have emerged as a promising class of compounds with significant antimicrobial properties. These synthetic molecules have demonstrated notable activity against a range of pathogenic bacteria and fungi, making them attractive candidates for further investigation in the development of new anti-infective agents. This document provides a summary of their antimicrobial activity, detailed experimental protocols for their evaluation, and visualizations of experimental workflows and potential mechanisms of action.

Data Presentation: Antimicrobial Activity

The antimicrobial efficacy of various N-(1-naphthyl)propanamide derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. The following table summarizes the reported MIC values for selected derivatives against a panel of bacterial and fungal strains.

Table 1: Minimum Inhibitory Concentration (MIC) of N-(1-naphthyl)propanamide Derivatives

| Compound ID | Microorganism | Strain | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |

| 4f | Escherichia coli | ATCC 25922 | < 0.97 | - | - |

| 4i | Escherichia coli | ATCC 25922 | < 0.97 | - | - |

| 2a | Various Fungi | - | Comparable to Ketoconazole | Ketoconazole | - |

| 2b | Various Fungi | - | Comparable to Ketoconazole | Ketoconazole | - |

| 2b | Yersinia enterocolitica | Y53 | Active | - | - |

| 2c | Gram-positive bacteria | - | Half the potency of Chloramphenicol | Chloramphenicol | - |

| 2c | Various Fungi | - | Comparable to Ketoconazole | Ketoconazole | - |

| 2e | Gram-positive bacteria | - | Half the potency of Chloramphenicol | Chloramphenicol | - |

| 2e | Various Fungi | - | Comparable to Ketoconazole | Ketoconazole | - |

| 2f | Gram-positive bacteria | - | Half the potency of Chloramphenicol | Chloramphenicol | - |

Note: The data is compiled from various studies.[1][2] "-" indicates that the information was not specified in the provided search results.

Experimental Protocols

Detailed and standardized protocols are crucial for the reproducible evaluation of the antimicrobial properties of N-(1-naphthyl)propanamide derivatives.

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) and is a standard method for assessing antimicrobial susceptibility.[3]

Materials:

-

N-(1-naphthyl)propanamide derivatives

-

Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

-

96-well microtiter plates

-

Bacterial or fungal strains

-

Positive control (e.g., Chloramphenicol for bacteria, Ketoconazole for fungi)

-

Negative control (broth only)

-

Spectrophotometer or plate reader (optional)

-

Incubator

Procedure:

-

Preparation of Stock Solutions: Dissolve the N-(1-naphthyl)propanamide derivatives in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 1 mg/mL).

-

Preparation of Microtiter Plates: a. Add 100 µL of sterile broth to all wells of a 96-well plate. b. Add 100 µL of the compound stock solution to the first well of a row and perform serial two-fold dilutions by transferring 100 µL to the subsequent wells. Discard the final 100 µL from the last well.

-

Inoculum Preparation: a. Prepare a suspension of the test microorganism in sterile broth. b. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. c. Dilute the adjusted inoculum in broth to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells.

-

Inoculation: Add 100 µL of the diluted inoculum to each well, resulting in a final volume of 200 µL.

-

Controls:

-

Positive Control: A row with a standard antibiotic instead of the test compound.

-

Negative Control (Sterility Control): A well containing only broth.

-

Growth Control: A well containing broth and the inoculum without any antimicrobial agent.

-

-

Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria or at a suitable temperature and duration for fungi.

-

Reading the Results: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed. This can be assessed visually or by using a plate reader to measure optical density.

It is essential to evaluate the toxicity of the compounds against mammalian cells to determine their therapeutic index.

Materials:

-

Human cell line (e.g., HEK293, HeLa)

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with Fetal Bovine Serum (FBS) and antibiotics

-

N-(1-naphthyl)propanamide derivatives

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well cell culture plates

-

CO₂ incubator

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of the N-(1-naphthyl)propanamide derivatives in the cell culture medium and add them to the wells. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds).

-

Incubation: Incubate the plate for another 24-48 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: The cell viability is calculated as a percentage of the vehicle control. The IC₅₀ (half-maximal inhibitory concentration) can be determined by plotting the cell viability against the compound concentration.

Visualizations

The following diagram illustrates a typical workflow for the screening and evaluation of the antimicrobial activity of novel compounds like N-(1-naphthyl)propanamide derivatives.

While the exact molecular targets for N-(1-naphthyl)propanamide derivatives are not fully elucidated, related naphthyl-containing compounds have been shown to inhibit essential microbial enzymes. For instance, some naphthyridine derivatives are known to target DNA gyrase, an enzyme crucial for bacterial DNA replication.[4] The diagram below illustrates a hypothetical inhibitory action on a key microbial enzyme.

References

Application Notes and Protocols for Propanamide, N-(1-naphthyl)-2-methyl- in Medicinal Chemistry Research

Introduction

Propanamide, N-(1-naphthyl)-2-methyl- is a synthetic organic compound featuring a 1-naphthylamine moiety acylated with an isobutyryl group. The N-aryl amide linkage is a common scaffold in many biologically active molecules. The naphthalene ring system is also a well-known pharmacophore present in numerous therapeutic agents.[1] This document outlines potential applications, hypothetical mechanisms of action, and generalized experimental protocols for the investigation of this compound and its analogs in a medicinal chemistry context.

Potential Therapeutic Applications

Based on the biological activities of structurally similar N-aryl amides and naphthyl derivatives, "Propanamide, N-(1-naphthyl)-2-methyl-" could be investigated for a range of therapeutic applications.

-

Anticancer Activity: Naphthalene derivatives have been reported to exhibit antiproliferative and cytotoxic effects against various cancer cell lines.[1][2][3][4] N-aryl amides have also been identified as inhibitors of key signaling pathways in cancer, such as kinase inhibition.[5][6][7][8] Therefore, this compound could be a candidate for screening against a panel of cancer cell lines.

-

Antimicrobial and Antifungal Activity: The N-naphthyl moiety is present in compounds with demonstrated antibacterial and antifungal properties.[1][2][9][10][11] N-aryl propanamides have also shown potential as leishmanicidal agents.[12] This suggests that "Propanamide, N-(1-naphthyl)-2-methyl-" may possess antimicrobial activity.

-

Anti-inflammatory Activity: Naphthalene-containing compounds have been associated with anti-inflammatory properties.[1]

Hypothetical Mechanism of Action: Kinase Inhibition

Many N-aryl amides have been shown to act as kinase inhibitors.[5][6][7][8] Kinases are crucial regulators of cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. A plausible, yet hypothetical, mechanism of action for "Propanamide, N-(1-naphthyl)-2-methyl-" could involve the inhibition of a protein kinase. The N-aryl amide core could bind to the ATP-binding pocket of a kinase, with the naphthyl and isobutyryl groups occupying adjacent hydrophobic regions, leading to the inhibition of the kinase's catalytic activity.

Below is a generalized diagram illustrating a potential kinase inhibition pathway.

Caption: Hypothetical kinase inhibition pathway by Propanamide, N-(1-naphthyl)-2-methyl-.

Experimental Protocols

The following are generalized protocols for the synthesis and biological evaluation of "Propanamide, N-(1-naphthyl)-2-methyl-" and its analogs.

This protocol describes a standard amide coupling reaction.

Materials:

-

1-Naphthylamine

-

Isobutyryl chloride or isobutyric acid

-

A suitable coupling agent if using isobutyric acid (e.g., DCC, EDC/HOBt)

-

Anhydrous dichloromethane (DCM) or a similar aprotic solvent

-

Triethylamine (Et3N) or another non-nucleophilic base

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

-

Dissolve 1-naphthylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add isobutyryl chloride (1.1 eq) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Separate the organic layer and wash sequentially with 1M HCl, saturated NaHCO3 solution, and brine.

-

Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-(1-naphthyl)-2-methylpropanamide.

-

Characterize the final compound by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

The following diagram illustrates the general workflow for the synthesis and purification.

Caption: General workflow for the synthesis of N-(1-naphthyl)-2-methylpropanamide.

This protocol outlines a common method to assess the cytotoxic effects of a compound on cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., MCF-7, A549, HCT116)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

-

"Propanamide, N-(1-naphthyl)-2-methyl-" dissolved in DMSO to prepare a stock solution

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO) or solubilization buffer

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of the test compound in the cell culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubate the plate for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO2.

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Quantitative Data from Related Compounds

While no quantitative data exists for "Propanamide, N-(1-naphthyl)-2-methyl-", the following table summarizes IC50 values for some related N-aryl propanamide and naphthyl derivatives to provide a reference for expected potency.

| Compound Class | Target/Cell Line | Activity (IC50) | Reference |

| N-Alkyl 3-(3-benzyloxyquinoxalin-2-yl) propanamides | MCF-7, HCT-116, HeLa, PC-3 | 6.93 - 94.14 µM | [13] |

| Aminobenzylnaphthols | BxPC-3, HT-29 | 11.55 - 111.5 µM | [4] |

| Naphthoquinone amides | NCI-H187, KB | Potent inhibition | [14] |

| N-hydroxy-3-(4-hydroxyphenyl)-2-(2-(naphthalen-1-yloxy) acetamido) propanamide | HepG2 | 12.17 µg/ml | [3] |

Note: The provided data is for structurally related but different compounds and should be used as a general guide for designing experiments.

Conclusion

"Propanamide, N-(1-naphthyl)-2-methyl-" represents an interesting scaffold for medicinal chemistry exploration due to the established biological activities of its constituent N-aryl amide and naphthyl motifs. The generalized protocols and background information provided herein offer a starting point for the synthesis, characterization, and biological evaluation of this compound and its analogs as potential therapeutic agents. Further research is warranted to elucidate its specific biological targets and mechanisms of action.

References

- 1. mdpi.com [mdpi.com]

- 2. alliedacademies.org [alliedacademies.org]

- 3. walshmedicalmedia.com [walshmedicalmedia.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and Biological Evaluation of Some New Naphthyl Derivatives as Anti-microbial Activity [ejchem.journals.ekb.eg]

- 11. researchgate.net [researchgate.net]

- 12. Selene-Ethylenelacticamides and N-Aryl-Propanamides as Broad-Spectrum Leishmanicidal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. First synthesis and anticancer activity of novel naphthoquinone amides - PubMed [pubmed.ncbi.nlm.nih.gov]

Potential therapeutic applications of "Propanamide, N-(1-naphthyl)-2-methyl-"

A comprehensive search of scientific literature and chemical databases reveals a significant lack of available information regarding the therapeutic applications, mechanism of action, and specific experimental protocols for the compound "Propanamide, N-(1-naphthyl)-2-methyl-".

The National Institute of Standards and Technology (NIST) WebBook confirms the chemical formula of this compound as C14H15NO and provides its structural information.[1] However, there is no indication of a common name or synonyms, and critically, no published research into its pharmacological properties or potential therapeutic uses.

While direct information is absent for "Propanamide, N-(1-naphthyl)-2-methyl-", the broader chemical moieties present in its structure—a naphthyl group and a propanamide group—are found in various biologically active molecules. This suggests a potential for pharmacological activity, though specific applications for the requested compound remain uninvestigated.

General Context from Related Compounds:

Several compounds incorporating naphthyl and amide functionalities have been explored for a range of therapeutic purposes. It is crucial to note that the biological activity of a molecule is highly specific to its exact structure, and therefore, the activities of the following related compounds are not directly transferable to "Propanamide, N-(1-naphthyl)-2-methyl-".

-

Naphthyl Derivatives in Drug Discovery: Compounds containing a naphthyl group have been investigated as inhibitors of enzymes such as sPLA2 and monoacylglycerol lipase (MAGL), suggesting potential applications in inflammatory diseases and neurological disorders.[2][3] Additionally, certain naphthalenemethanamine derivatives are key intermediates in the synthesis of antifungal drugs.

-

Amide-Containing Pharmaceuticals: The amide functional group is a cornerstone of many pharmaceutical agents. For instance, various amide derivatives have been studied for their antifilarial properties, with mechanisms of action that can involve mitochondrial function and enzyme inhibition.[4]

Due to the absence of specific research on "Propanamide, N-(1-naphthyl)-2-methyl-", it is not possible to provide the requested detailed Application Notes, quantitative data tables, experimental protocols, or visualizations of signaling pathways and experimental workflows. Further preclinical research would be required to elucidate any potential therapeutic applications and mechanisms of action for this specific chemical entity.

References

- 1. Propanamide, N-(1-naphthyl)-2-methyl- [webbook.nist.gov]

- 2. EP0779273A1 - Naphthyl glyoxamides as sPLA2 inhibitors - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. Activity, mechanism of action and pharmacokinetics of 2-tert-butylbenzothiazole and CGP 6140 (amocarzine) antifilarial drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Propanamide, N-(1-naphthyl)-2-methyl-

Product Name: Propanamide, N-(1-naphthyl)-2-methyl- Synonyms: 2-Methyl-N-(1-naphthyl)propionamide Chemical Formula: C₁₄H₁₅NO Molecular Weight: 213.28 g/mol CAS Number: 10476-50-3

Note to Researchers: Extensive literature searches for "Propanamide, N-(1-naphthyl)-2-methyl-" and its synonyms did not yield specific data regarding its use as a molecular probe, its biological targets, or established protocols for its application in biological systems. The information available is limited to its basic chemical identity. One supplier notes the compound is provided for early discovery research, and the buyer is responsible for confirming its identity and purity.

Given the absence of published applications, quantitative data (e.g., IC₅₀, Kᵢ, Kₐ), and defined biological roles, this document serves to outline general workflows and hypothetical applications that researchers could adapt to investigate the potential of this molecule as a novel molecular probe. The protocols provided are generalized templates and must be optimized for specific experimental contexts.

Hypothetical Applications & Rationale

The structure of Propanamide, N-(1-naphthyl)-2-methyl-, featuring a naphthalene group, suggests potential for interactions with biological macromolecules. The naphthalene moiety is a common feature in fluorescent probes and molecules that bind to hydrophobic pockets in proteins.

Potential applications to investigate include:

-

Fluorescent Probe: The naphthyl group may possess intrinsic fluorescent properties that could be sensitive to its local environment, making it a candidate for a fluorescent probe to study protein binding or conformational changes.

-

Enzyme Inhibitor/Modulator: The amide linkage and hydrophobic groups could allow it to bind to the active or allosteric sites of enzymes, such as proteases, kinases, or hydrolases.

-

Receptor Ligand: The molecule's structure might allow it to interact with nuclear or G-protein coupled receptors.

Quantitative Data Summary

No quantitative data regarding the biological activity, binding affinity, or efficacy of Propanamide, N-(1-naphthyl)-2-methyl- is currently available in published literature. Researchers are encouraged to perform initial screening and dose-response experiments to determine relevant parameters such as those listed in the template table below.

Table 1: Template for Characterization of Biological Activity

| Parameter | Target | Assay Type | Value | Reference |

|---|---|---|---|---|

| IC₅₀ | User-defined | e.g., Enzyme Inhibition | User-determined | Internal Data |

| Kᵢ | User-defined | e.g., Binding Affinity | User-determined | Internal Data |

| Kₐ / Kₑ | User-defined | e.g., Binding Affinity | User-determined | Internal Data |

| EC₅₀ | User-defined | e.g., Cell-Based Assay | User-determined | Internal Data |

Experimental Protocols

The following are generalized protocols for initial characterization. Users must perform extensive optimization.

Protocol 1: General Workflow for Target Identification & Validation

This workflow outlines a high-level approach to identifying the biological target of a novel compound.

Caption: High-level workflow for novel molecular probe characterization.

Protocol 2: Assessing Binding to a Target Protein using Intrinsic Fluorescence

Objective: To determine if the compound binds to a target protein by monitoring changes in the intrinsic fluorescence of its naphthalene group.

Materials:

-

Propanamide, N-(1-naphthyl)-2-methyl- (stock solution in DMSO)

-

Purified target protein in a suitable buffer (e.g., PBS, Tris-HCl)

-

Fluorometer and quartz cuvettes

Procedure:

-

Determine Optimal Spectra:

-

Dilute the compound to a working concentration (e.g., 1-10 µM) in the assay buffer.

-

Scan for the optimal excitation and emission wavelengths for the naphthalene group (typically, excitation is ~280-320 nm and emission is ~330-360 nm).

-

-

Prepare Samples:

-

Set up a series of cuvettes. To each, add a fixed concentration of the target protein (e.g., 1 µM).

-

Add increasing concentrations of the compound to the cuvettes (e.g., 0 µM to 50 µM). Ensure the final DMSO concentration is constant and low (<1%) across all samples.

-

Include a control series with buffer instead of protein to measure the compound's fluorescence alone.

-

-

Incubation: Incubate the samples at room temperature for 15-30 minutes, protected from light.

-

Fluorescence Measurement:

-

Using the predetermined optimal wavelengths, measure the fluorescence intensity of each sample.

-

-

Data Analysis:

-

Subtract the fluorescence of the compound-only control from the corresponding protein-containing samples.

-

Plot the change in fluorescence intensity against the compound concentration. A saturable binding curve may indicate a specific interaction, from which a dissociation constant (Kₑ) can be estimated.

-

Signaling Pathway Analysis